molecular formula C14H15NO3S B5120458 N-ethyl-4-phenoxybenzenesulfonamide

N-ethyl-4-phenoxybenzenesulfonamide

Cat. No. B5120458
M. Wt: 277.34 g/mol
InChI Key: QEMHXEJRJRGGEW-UHFFFAOYSA-N
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Description

N-ethyl-4-phenoxybenzenesulfonamide (EPBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N-ethyl-4-phenoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, such as acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrase by N-ethyl-4-phenoxybenzenesulfonamide leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of the surrounding environment. This decrease in pH can affect various cellular processes, leading to cell death.
Biochemical and Physiological Effects
N-ethyl-4-phenoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N-ethyl-4-phenoxybenzenesulfonamide has been shown to decrease the proliferation of cancer cells and reduce inflammation. At high concentrations, N-ethyl-4-phenoxybenzenesulfonamide has been shown to induce apoptosis and necrosis in various cell types. In animal studies, N-ethyl-4-phenoxybenzenesulfonamide has been shown to have a low toxicity profile, with no adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-ethyl-4-phenoxybenzenesulfonamide has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and diverse range of potential applications. However, N-ethyl-4-phenoxybenzenesulfonamide also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Additionally, the mechanism of action of N-ethyl-4-phenoxybenzenesulfonamide is not fully understood, which can limit its use in certain applications.

Future Directions

N-ethyl-4-phenoxybenzenesulfonamide has several potential future directions for scientific research, including the development of more efficient synthesis methods, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in various fields. In medicinal chemistry, N-ethyl-4-phenoxybenzenesulfonamide could be further developed as a drug candidate for the treatment of various diseases, with a focus on improving its pharmacokinetic properties and reducing its side effects. In material science, N-ethyl-4-phenoxybenzenesulfonamide could be used as a building block for the synthesis of new materials with unique properties, such as self-healing materials or stimuli-responsive materials. In environmental science, N-ethyl-4-phenoxybenzenesulfonamide could be studied for its potential use as a biopesticide or herbicide, with a focus on its efficacy and environmental impact.
Conclusion
In conclusion, N-ethyl-4-phenoxybenzenesulfonamide (N-ethyl-4-phenoxybenzenesulfonamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-ethyl-4-phenoxybenzenesulfonamide can be synthesized through various methods, and its mechanism of action has been studied extensively. N-ethyl-4-phenoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. N-ethyl-4-phenoxybenzenesulfonamide has several potential future directions for scientific research, and further investigation of this compound could lead to new discoveries and applications in various fields.

Synthesis Methods

N-ethyl-4-phenoxybenzenesulfonamide can be synthesized through various methods, including the reaction of N-ethyl-4-aminobenzenesulfonamide with phenyl chloroformate in the presence of a base, or the reaction of N-ethyl-4-aminobenzenesulfonamide with phenol in the presence of a dehydrating agent. The yield of N-ethyl-4-phenoxybenzenesulfonamide is typically high, and the purity can be achieved through recrystallization.

Scientific Research Applications

N-ethyl-4-phenoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-ethyl-4-phenoxybenzenesulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. In material science, N-ethyl-4-phenoxybenzenesulfonamide has been used as a building block for the synthesis of various polymers and materials with unique properties. In environmental science, N-ethyl-4-phenoxybenzenesulfonamide has been studied for its potential use as a herbicide and insecticide.

properties

IUPAC Name

N-ethyl-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-2-15-19(16,17)14-10-8-13(9-11-14)18-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMHXEJRJRGGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-phenoxybenzenesulfonamide

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